Cas no 1327528-43-7 (3-{3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylsulfonyl}pyridine)

3-{3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylsulfonyl}pyridine 化学的及び物理的性質
名前と識別子
-
- 3-{3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylsulfonyl}pyridine
- 3-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonyl}pyridine
- 3-methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- 3-methyl-5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
- F6064-0016
- AKOS024530422
- 1327528-43-7
-
- インチ: 1S/C11H12N4O3S/c1-8-13-11(18-14-8)9-6-15(7-9)19(16,17)10-3-2-4-12-5-10/h2-5,9H,6-7H2,1H3
- InChIKey: AXWJBPBESLBKMY-UHFFFAOYSA-N
- SMILES: S(C1C=NC=CC=1)(N1CC(C2=NC(C)=NO2)C1)(=O)=O
計算された属性
- 精确分子量: 280.06301143g/mol
- 同位素质量: 280.06301143g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 418
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 97.6Ų
3-{3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylsulfonyl}pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6064-0016-4mg |
3-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonyl}pyridine |
1327528-43-7 | 90%+ | 4mg |
$66.0 | 2023-05-20 | |
Life Chemicals | F6064-0016-1mg |
3-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonyl}pyridine |
1327528-43-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6064-0016-3mg |
3-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonyl}pyridine |
1327528-43-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6064-0016-2μmol |
3-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonyl}pyridine |
1327528-43-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6064-0016-2mg |
3-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonyl}pyridine |
1327528-43-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6064-0016-5μmol |
3-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonyl}pyridine |
1327528-43-7 | 90%+ | 5μl |
$63.0 | 2023-05-20 | |
Life Chemicals | F6064-0016-5mg |
3-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonyl}pyridine |
1327528-43-7 | 90%+ | 5mg |
$69.0 | 2023-05-20 |
3-{3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylsulfonyl}pyridine 関連文献
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
3-{3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylsulfonyl}pyridineに関する追加情報
Introduction to 3-{3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylsulfonyl}pyridine (CAS No. 1327528-43-7)
3-{3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylsulfonyl}pyridine (CAS No. 1327528-43-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring, an azetidine moiety, and an oxadiazole group. These structural elements contribute to its potential biological activities and therapeutic applications.
The pyridine ring, a fundamental component of 3-{3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylsulfonyl}pyridine, is known for its aromaticity and ability to form stable complexes with various metal ions. This property makes it a valuable scaffold in the design of metalloenzyme inhibitors and other bioactive molecules. The azetidine moiety, on the other hand, adds conformational rigidity to the molecule, which can enhance its binding affinity to specific protein targets. The oxadiazole group further contributes to the compound's stability and bioavailability.
Recent studies have explored the potential of 3-{3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylsulfonyl}pyridine as a therapeutic agent for various diseases. One notable area of research is its activity as a selective inhibitor of specific kinases involved in cancer progression. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with the development and progression of cancer. By selectively inhibiting these kinases, 3-{3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylsulfonyl}pyridine has shown promise in reducing tumor growth and metastasis in preclinical models.
In addition to its anticancer properties, 3-{3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylsulfonyl}pyridine has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. The compound's ability to modulate inflammatory pathways has been demonstrated in both in vitro and in vivo studies, suggesting its potential as a novel therapeutic option for these conditions.
The pharmacokinetic properties of 3-{3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-y lsulfonyl}pyridine have also been extensively studied. Its high oral bioavailability and favorable metabolic stability make it an attractive candidate for drug development. Preclinical studies have shown that the compound is well-tolerated at therapeutic doses and exhibits minimal toxicity. These findings support its potential for further clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 3-{3-(3-methyl-1,2,4 -oxadiazol -5 - yl ) azet idin - 1 - yls ulfony l } pyri dine in human subjects . Early results from phase I trials have been promising , with the compound demonstrating good safety profiles and preliminary evidence of efficacy . These trials are crucial for determining the optimal dosing regimens and identifying any potential side effects .
The synthesis of 3-{3-(3-methyl - 1 , 2 , 4 - ox adia zol - 5 - y l ) az eti din - 1 - yls ulfo ny l } pyri dine involves several steps , including the formation of the azetidine ring , introduction of the oxadiazole group , and final functionalization of the pyridine ring . Advances in synthetic chemistry have enabled more efficient and scalable methods for producing this compound , which is essential for meeting the demands of clinical trials and potential commercialization .
In conclusion , 3 - { 3 - ( 3 - methyl - 1 , 2 , 4 - ox adia zol - 5 - y l ) az eti din - 1 - yls ulfo ny l } pyri dine ( CAS No . 1 327528 - 4 3 - 7 ) represents a promising lead compound in the development of novel therapeutics for cancer and inflammatory diseases . Its unique structural features , combined with favorable pharmacokinetic properties , make it an attractive candidate for further research and clinical evaluation . As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential , this compound holds significant promise for improving patient outcomes in various medical conditions .
1327528-43-7 (3-{3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylsulfonyl}pyridine) Related Products
- 49633-54-7(Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl-)
- 1016522-88-5(4-Fluoro-3-(methoxymethyl)phenylmethanamine)
- 74696-67-6(N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide)
- 740796-15-0(2-chloro-1-4-(trifluoromethyl)pyridin-3-ylethan-1-one)
- 896378-91-9(8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)
- 1100751-76-5(N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide)
- 139566-53-3(Copper, [(h2-ethenyl)trimethylsilane](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-kO2,kO4)-)
- 1823390-48-2(Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate)
- 26323-62-6(3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine)
- 1261810-07-4(Dimethyl-[3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-amine)




